2-(Phenylthio)ethyl nicotinate
Description
Properties
CAS No. |
101952-72-1 |
|---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-phenylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c16-14(12-5-4-8-15-11-12)17-9-10-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
InChI Key |
JEBKONQKBZQPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCOC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Esterification
The classical approach to prepare nicotinate esters involves refluxing nicotinic acid with the corresponding alcohol (e.g., 2-(phenylthio)ethanol) in the presence of an acid catalyst such as concentrated sulfuric acid. This method is widely documented for ethyl nicotinate synthesis and can be adapted for this compound by substituting ethanol with 2-(phenylthio)ethanol.
- Reaction conditions : Reflux with acid catalyst, removal of water to drive equilibrium.
- Advantages : Simple, well-established.
- Disadvantages : Generates acidic waste, requires careful handling of corrosive catalysts, and may have lower selectivity.
Solid Acid Catalyst Esterification (Green Chemistry Approach)
A patented method describes the use of a solid acid catalyst (e.g., HND230) in toluene with nicotinic acid and absolute ethyl alcohol under mild conditions (50–65 °C) with stirring for 3–6 hours. Water formed during esterification is removed by reflux and phase separation, and the catalyst is recovered by filtration.
- Key features :
- Use of solid acid catalyst reduces wastewater pollution.
- Catalyst recovery and reuse improve cost-effectiveness.
- Suitable for large-scale industrial production.
- Typical yields : 96–98% with high purity (>99% GC).
- Adaptation : This method can be modified by replacing ethanol with 2-(phenylthio)ethanol to synthesize this compound.
| Parameter | Range/Value |
|---|---|
| Temperature | 50–65 °C |
| Reaction time | 3–6 hours |
| Catalyst loading | 1–10% (w/w relative to acid) |
| Solvent | Toluene |
| Molar ratio (acid:alcohol) | 1:1 to 1:2 |
| Yield | 96–98% |
| Purity (GC) | >99% |
Introduction of the Phenylthio Group
The phenylthio substituent can be introduced via nucleophilic substitution reactions involving thiophenol derivatives or via coupling reactions on pyridine derivatives.
Synthesis of 2-(Phenylthio)ethanol
2-(Phenylthio)ethanol, the alcohol component for esterification, can be prepared by:
- Nucleophilic substitution of 2-chloroethanol or 2-bromoethanol with thiophenol under basic conditions.
- Reaction conditions typically involve potassium carbonate or sodium hydride as base in polar aprotic solvents.
Direct Esterification with 2-(Phenylthio)ethanol
Once 2-(phenylthio)ethanol is obtained, it is reacted with nicotinic acid under esterification conditions (acid catalysis or solid acid catalysis) to yield this compound.
Alternative Synthetic Routes from Literature
Pyridyl Substituted Phenylthio Compounds via Halide Displacement
A study on pyridyl-containing compounds describes the synthesis of phenylthio-substituted nicotinates through displacement of halogenated nicotinic acid esters with thiophenol derivatives under alkaline conditions. This method involves:
- Starting from methyl 6-chloronicotinate.
- Reaction with substituted thiophenols in alkaline media to form methyl 6-(phenylthio)nicotinate.
- Subsequent transesterification or substitution to introduce the ethyl spacer.
This approach offers regioselectivity and functional group tolerance.
Summary Table of Preparation Methods
Research Findings and Considerations
- The use of solid acid catalysts such as HND230 represents a significant advancement in the esterification process, reducing environmental impact and improving scalability.
- The choice of alcohol component (2-(phenylthio)ethanol) is critical and often requires prior synthesis via nucleophilic substitution.
- Alternative routes involving halide displacement on nicotinic acid esters provide regioselectivity and can be tailored for various substitutions.
- Purity and yield optimization depend on reaction conditions, catalyst loading, and efficient removal of water byproducts.
- The phenylthio group enhances lipophilicity and may influence biological activity, making the synthesis route important for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylthio)ethyl nicotinate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinic acid can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to yield nicotinic acid and 2-(phenylthio)ethanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nicotinic acid and 2-(phenylthio)ethanol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: Research has indicated its potential in antitumor, antibacterial, and antifungal activities.
Industry: It can be used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(phenylthio)ethyl nicotinate involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The nicotinate moiety can influence cellular pathways related to energy metabolism and redox balance .
Comparison with Similar Compounds
Key Comparative Analysis:
In contrast, 2-(4-piperidinyl)ethyl nicotinate hydrochloride incorporates a basic amine group, which, when protonated as a hydrochloride salt, significantly increases water solubility . Ethyl 2-(phenylethynyl)nicotinate () features an ethynyl spacer, creating a rigid structure that may limit conformational flexibility but enhance binding to aromatic receptors.
The thioether group in this compound is less prone to oxidation than thiols but may still undergo CYP450-mediated metabolism, altering its pharmacokinetic profile .
Biological Activity: Pimefylline Nicotinate () demonstrates therapeutic utility as a coronary vasodilator, leveraging nicotinic acid’s vasoactive properties.
Toxicity Profile :
- The moderate acute toxicity of this compound (LD50 250 mg/kg) contrasts with the irritant properties of 2-(4-piperidinyl)ethyl nicotinate hydrochloride and 2-(benzylthio)-N,N-dimethylnicotinamide, which require careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
